molecular formula C15H16BrNOS B2511913 (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310103-05-8

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2511913
CAS No.: 2310103-05-8
M. Wt: 338.26
InChI Key: LFZBMICIYKRGKC-UHFFFAOYSA-N
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Description

(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a sophisticated chemical building block incorporating the 8-azabicyclo[3.2.1]octane scaffold, a structure recognized as a privileged core in medicinal chemistry due to its prevalence in tropane alkaloids and bioactive molecules . The stereochemically defined (1R,5S) configuration of the bicyclic core, combined with a 4-bromothiophene moiety and a strategically positioned cyclopropylidene group, makes this compound a valuable intermediate for drug discovery. The 8-azabicyclo[3.2.1]octane framework is a well-established structural feature in compounds with significant biological activity; for instance, closely related derivatives have been developed as high-affinity and selective antagonists for receptors such as vasopressin V1A, demonstrating the scaffold's utility in designing potent and selective receptor ligands . This particular derivative is engineered for further synthetic exploration. The bromine atom on the thiophene ring offers a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse structural elements. Simultaneously, the cyclopropylidene group presents opportunities for studying strain-driven reactivity or for further functionalization to fine-tune the molecule's steric and electronic properties. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, potentially for central nervous system targets, given the historical importance of the 8-azabicyclo[3.2.1]octane scaffold in this field . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c16-11-7-14(19-8-11)15(18)17-12-3-4-13(17)6-10(5-12)9-1-2-9/h7-8,12-13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBMICIYKRGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone, a complex bicyclic structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological profile based on existing literature, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a bicyclic azabicyclo structure, which is known for its diverse biological properties. The presence of the bromine atom may enhance lipophilicity and influence receptor binding.

Molecular Formula: C16H18BrN
Molecular Weight: 303.23 g/mol
CAS Number: [Insert CAS here if available]

Antimicrobial Activity

Research has indicated that bromothiophene derivatives exhibit antimicrobial properties. The compound's structural components may contribute to its efficacy against various bacterial strains. A study demonstrated that derivatives with similar thiophene structures showed significant inhibition of bacterial growth, suggesting that (4-bromothiophen-2-yl) could also possess similar activity .

Neuropharmacological Effects

The bicyclic system in the compound is reminiscent of known neuroactive substances. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. For instance, compounds with similar azabicyclo structures have shown promise as potential treatments for neurological disorders by modulating neurotransmitter release .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Compounds with variations in the thiophene ring or alterations in the azabicyclo framework have been systematically studied to determine their impact on biological efficacy. For example, modifications at the 2-position of the thiophene ring have been linked to increased receptor affinity and selectivity .

Case Studies and Research Findings

StudyFindings
Evaluated the antimicrobial activity of bromothiophene derivatives; found significant inhibition against Gram-positive bacteria.
Investigated neuropharmacological effects; suggested potential as a modulator of cholinergic pathways in vitro.
Analyzed SAR; identified key structural features that enhance receptor binding affinity and selectivity.

The proposed mechanism involves interaction with specific receptors in the central nervous system (CNS) and peripheral systems. The azabicyclo structure may facilitate binding to muscarinic receptors, influencing synaptic transmission and potentially leading to therapeutic effects in conditions like Alzheimer's disease or other cognitive impairments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and functional groups:

Compound Name Substituents on Bicyclo System Aromatic Group Molecular Formula Molecular Weight Notable Features
Target Compound 3-cyclopropylidene 4-bromothiophen-2-yl C₁₇H₁₇BrN₂OS ~393.3 Strain from cyclopropylidene; bromine enhances electrophilic interactions
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 3-(aminomethyl-2-fluorophenyl) 4-bromo-3-methyl-5-propoxythiophen-2-yl C₂₃H₂₈BrFN₂O₂S 495.45 Additional propoxy and methyl groups; fluorophenyl enhances bioavailability
(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(methylsulfonyl) 2-chlorophenyl C₁₅H₁₈ClNO₃S 327.8 Sulfonyl group increases polarity; chlorine offers moderate steric bulk
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane 3-(methylthio) 5-bromothiophen-2-yl sulfonyl C₁₃H₁₇BrN₂O₂S₂ ~409.3 Sulfonyl group enhances stability; methylthio may affect redox activity
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 2-carboxylate methyl ester 4-iodophenyl C₁₆H₁₈INO₂ ~415.2 Iodine’s large atomic size impacts pharmacokinetics; ester increases hydrophobicity

Electronic and Steric Effects

  • Bromine vs. Chlorine () offers smaller steric hindrance .
  • Cyclopropylidene vs. Sulfonyl/Methylthio : The cyclopropylidene group in the target compound introduces strain and reactivity, contrasting with sulfonyl (electron-withdrawing) and methylthio (electron-donating) groups in analogs, which modulate solubility and stability .

NMR and Structural Analysis

highlights that substituent position (e.g., regions A and B in analogs) significantly shifts NMR chemical shifts, indicating altered electronic environments. For example, the target compound’s cyclopropylidene may deshield nearby protons compared to sulfonyl or ester groups .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone?

  • Methodological Answer : The synthesis typically involves:

Cyclization of the azabicyclo[3.2.1]octane core under high-pressure or solvent-mediated conditions to form the bicyclic structure .

Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura coupling) to introduce the 4-bromothiophene moiety .

Purification via column chromatography or recrystallization to achieve >95% purity .

  • Key Variables : Temperature (often 80–120°C), solvent polarity (DMF, THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .

Q. How is the stereochemistry of the (1R,5S) configuration validated?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for absolute stereochemical confirmation .
  • NMR spectroscopy (e.g., NOESY) identifies spatial proximity of protons to infer stereochemistry .
  • Chiral HPLC ensures enantiomeric excess (>99% in optimized syntheses) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction conditions for cyclopropylidene-azabicyclo[3.2.1]octane synthesis?

  • Methodological Answer :

  • Case Study : reports cyclization at 100°C in DMF, while uses high-pressure reactors.
  • Resolution : High-pressure methods favor thermodynamic control (lower side products), while solvent-based methods prioritize kinetic pathways. Optimization via Design of Experiments (DoE) balances yield and scalability .
    • Data Table :
ConditionYield ()Yield ()Purity
DMF, 100°C65%-92%
High-pressure, 80°C-78%95%

Q. How does the bromothiophene moiety influence the compound’s pharmacological profile?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The bromine atom enhances electrophilicity , enabling covalent interactions with cysteine residues in target enzymes .
  • Biological Testing : Comparative studies with non-brominated analogs show a 3–5× increase in inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .
  • Computational Modeling : Docking simulations suggest the thiophene ring occupies hydrophobic pockets in binding sites .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS identifies major degradation pathways (e.g., dehalogenation or oxidation of the cyclopropane ring) .
  • Accelerated Stability Studies : Exposure to pH 7.4 buffer at 37°C for 72 hours reveals 15% degradation, with bromine loss as a primary pathway .
  • Mitigation : Co-solvents (e.g., PEG-400) or lyophilization improve stability .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating target engagement in vitro?

  • Methodological Answer :

  • Fluorescence Polarization (FP) : Label the compound with a fluorophore (e.g., FITC) and measure binding to recombinant targets (e.g., GPCRs) .
  • IC50 Determination : Dose-response curves in HEK293 cells transfected with target receptors yield IC50 values (reported range: 50–200 nM) .
  • Negative Controls : Use enantiomers or bromine-free analogs to confirm specificity .

Q. How to reconcile discrepancies in reported LogP values for this compound?

  • Methodological Answer :

  • Experimental LogP : Reverse-phase HPLC (C18 column) with a methanol-water gradient yields LogP = 3.2 ± 0.2 .
  • Computational Prediction : Software like MarvinSketch predicts LogP = 2.9, highlighting variance due to solvent system selection .
  • Impact of Bromine : The halogen increases LogP by ~0.5 units compared to non-brominated analogs .

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